molecular formula C27H48N4O2 B12670700 N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine CAS No. 51305-29-4

N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine

Cat. No.: B12670700
CAS No.: 51305-29-4
M. Wt: 460.7 g/mol
InChI Key: ZRNQZNVHSWATQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine is a triazine derivative characterized by an octadecyl (C18) chain at the 2-position and allyloxy groups at the 4- and 6-positions of the triazine core. This compound is industrially produced by BuGuCh & Partners, a Germany-based multinational chemical manufacturer with a global network of production facilities .

Properties

CAS No.

51305-29-4

Molecular Formula

C27H48N4O2

Molecular Weight

460.7 g/mol

IUPAC Name

N-octadecyl-4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H48N4O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-25-29-26(32-23-5-2)31-27(30-25)33-24-6-3/h5-6H,2-4,7-24H2,1H3,(H,28,29,30,31)

InChI Key

ZRNQZNVHSWATQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

Biological Activity

N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine (CAS No. 51305-29-4) is a synthetic compound belonging to the s-triazine family, notable for its diverse biological activities. This article reviews its structure, properties, and significant biological activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C27H48N4O2C_{27}H_{48}N_{4}O_{2} and a molecular weight of 460.7 g/mol. The compound features a triazine ring substituted with long-chain alkyl and allyloxy groups, which contribute to its solubility and biological interactions.

PropertyValue
CAS No. 51305-29-4
Molecular Formula C27H48N4O2
Molecular Weight 460.7 g/mol
IUPAC Name N-octadecyl-4,6-bis(2-propenoxy)-1,3,5-triazin-2-amine
Purity Typically ≥ 95%

Antimicrobial Activity

Research indicates that s-triazine derivatives exhibit a broad spectrum of antimicrobial properties. In a study investigating various s-triazine compounds, including this compound, it was found to demonstrate significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of this compound were comparable to standard antibiotics like streptomycin .

Antifungal Activity

Recent investigations highlight the antifungal properties of triazine-based compounds. A related compound demonstrated fungicidal activity against Candida albicans and other non-albicans species with MIC values ranging from 8 to 16 µg/mL. This suggests that this compound may also possess antifungal activity worth exploring in future studies .

Case Studies

  • Inhibition of Bacterial Gyrases : A study focusing on the inhibition of bacterial DNA gyrases revealed that several triazine derivatives effectively inhibited the gyrase activity in E. coli and S. aureus. Molecular docking studies confirmed the binding affinity of these compounds to the gyrase enzymes .
  • Antiproliferative Effects : In vitro assays assessing the antiproliferative effects of various triazine derivatives showed that certain modifications on the triazine ring enhanced their anticancer activity. The structure of this compound suggests potential for similar enhancements .

Scientific Research Applications

Medicinal Chemistry

N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine has been investigated for its pharmacological properties. Its structure suggests potential for various biological activities due to the presence of the triazine moiety, which is known for its role in drug design.

Case Study: Antifungal Activity
Research indicates that triazine derivatives exhibit antifungal properties. A study on similar compounds demonstrated their efficacy against various fungal strains, suggesting that this compound could be explored for similar applications .

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials. Its amphiphilic nature makes it suitable for applications in surfactants and emulsifiers.

Case Study: Polymer Stabilization
A method has been developed utilizing triazine derivatives for stabilizing collagen matrices and enhancing the properties of natural and synthetic polymers. This application is critical in biomedical engineering and tissue engineering .

Agricultural Chemistry

The potential use of this compound in agricultural chemistry has also been explored. Its ability to modify surface properties can enhance the effectiveness of agrochemicals.

Comparative Analysis of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntifungal and antibacterial propertiesResearch on triazine derivatives
Material ScienceEnhanced polymer stabilityStabilization of collagen matrices
Agricultural ChemistryImproved efficacy of agrochemicalsStudies on surface-active agents

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazine Derivatives

Substituent-Driven Functional Diversity

The triazine core allows for diverse functionalization, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazine Derivatives
Compound Name Substituents Key Properties/Applications Reference
N-Octadecyl-4,6-bis(allyloxy)-1,3,5-triazin-2-amine C18 alkyl, allyloxy Likely industrial (polymers, surfactants)
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 7a) Piperidinyl, isoxazole-phenyl Anti-inflammatory (51% paw edema inhibition)
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine Trichloromethyl, hydroxylamine Reactive intermediate (halogenated)
4,6-Bis(4-methylphenyl)-1,3,5-triazin-2-amine 4-Methylphenyl Structural analog (aromatic substituents)

Physicochemical Properties

  • Lipophilicity: The octadecyl chain in the target compound increases lipophilicity (logP > 8 estimated), making it suitable for non-polar matrices or emulsifiers. By comparison, Compound 7a’s piperidinyl and isoxazole groups reduce logP, enhancing solubility in polar solvents .
  • Reactivity : Allyloxy groups in the target compound enable radical-mediated cross-linking, useful in polymer synthesis. In contrast, trichloromethyl groups in N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine may facilitate nucleophilic substitution reactions, common in agrochemical synthesis .

Industrial vs. Pharmaceutical Focus

  • Target Compound : Produced at scale by BuGuCh & Partners, its synthesis likely prioritizes cost-efficiency and stability for bulk applications (e.g., coatings, adhesives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.